molecular formula C9H9ClN2 B176253 3-[(4-Chlorophenyl)amino]propanenitrile CAS No. 41833-57-2

3-[(4-Chlorophenyl)amino]propanenitrile

Cat. No. B176253
CAS RN: 41833-57-2
M. Wt: 180.63 g/mol
InChI Key: CNFGGHYTGAQWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(4-Chlorophenyl)amino]propanenitrile” is a chemical compound with the molecular formula C9H9ClN2 and a molecular weight of 180.63 g/mol . It is not intended for human or veterinary use and is primarily used for research purposes.


Molecular Structure Analysis

The molecular structure of “3-[(4-Chlorophenyl)amino]propanenitrile” consists of a propanenitrile group attached to a 4-chlorophenyl group via an amino link . The InChI code for this compound is 1S/C9H9ClN2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,12H,2,6H2 .


Physical And Chemical Properties Analysis

“3-[(4-Chlorophenyl)amino]propanenitrile” is a solid at room temperature . It has a melting point of 47-49°C .

Scientific Research Applications

Theoretical Studies and Molecular Structures

  • Intramolecular Hydrogen Bonds and Anomeric Effects : 3-chloro-propanenitrile, a variant of the compound , has been studied for its intramolecular hydrogen bonds and anomeric interactions. These properties are crucial in understanding the compound's stability and geometry (Fernández et al., 1992).
  • Molecular Structure Analysis : The molecular structure, spectroscopic and quantum chemical properties of a related compound, 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone, were analyzed to understand the charge distribution and molecular stability (Sivakumar et al., 2021).

Synthesis and Reactivity

  • Synthesis of Heterocyclic Systems : The compound has been used as a precursor in synthesizing various heterocyclic systems such as imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These applications highlight its versatility in organic synthesis (Drabina & Sedlák, 2012).
  • Catalyzed Reactions : A related compound, 2-arylhydrazononitriles, was used in synthesizing a variety of heterocyclic substances, demonstrating its potential in catalyzed reactions and the creation of antimicrobial agents (Behbehani et al., 2011).

Biological and Antimicrobial Activities

  • Antimicrobial Activity : Compounds synthesized using 3-[(4-Chlorophenyl)amino]propanenitrile or its derivatives have been found to exhibit antimicrobial activities, showing potential in drug development (Okasha et al., 2022).

Applications in Material Science

  • Corrosion Inhibition : A study on thiazole and thiadiazole derivatives, which may include structures similar to 3-[(4-Chlorophenyl)amino]propanenitrile, showed applications in corrosion inhibition, indicating its potential use in material science and engineering (Kaya et al., 2016).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Future Directions

“3-[(4-Chlorophenyl)amino]propanenitrile” is primarily used for research purposes. Given the interest in structurally similar compounds for their diverse biological activities , future research may explore the potential applications of “3-[(4-Chlorophenyl)amino]propanenitrile” in various fields.

properties

IUPAC Name

3-(4-chloroanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,12H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFGGHYTGAQWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364493
Record name 3-[(4-chlorophenyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41833-57-2
Record name 3-[(4-chlorophenyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-CHLOROANILINO)PROPIONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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